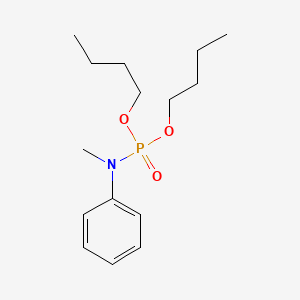

Dibutyl methylphenylphosphoramidate

Description

Dibutyl methylphenylphosphoramidate is an organophosphorus compound characterized by a phosphoramidate backbone substituted with butyl and methylphenyl groups. Its synthesis likely follows pathways similar to other dialkyl phosphonates or phosphoramidates, involving esterification or transesterification reactions with amines or alcohols .

Properties

CAS No. |

52670-79-8 |

|---|---|

Molecular Formula |

C15H26NO3P |

Molecular Weight |

299.35 g/mol |

IUPAC Name |

N-dibutoxyphosphoryl-N-methylaniline |

InChI |

InChI=1S/C15H26NO3P/c1-4-6-13-18-20(17,19-14-7-5-2)16(3)15-11-9-8-10-12-15/h8-12H,4-7,13-14H2,1-3H3 |

InChI Key |

FDBKWZKFVMRFEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(N(C)C1=CC=CC=C1)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl methylphenylphosphoramidate can be achieved through several methods. One common approach involves the reaction of dibutyl phosphite with methylphenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dibutyl methylphenylphosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoramidate oxides.

Reduction: Reduction reactions can convert the compound into different phosphoramidate derivatives.

Substitution: The P-N bond can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoramidate oxides, while substitution reactions can produce a variety of phosphoramidate derivatives .

Scientific Research Applications

Dibutyl methylphenylphosphoramidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Mechanism of Action

The mechanism of action of dibutyl methylphenylphosphoramidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares dibutyl methylphenylphosphoramidate with analogous compounds in terms of synthesis, properties, and applications. Data are inferred from the provided evidence and structurally related chemicals.

Key Research Findings and Contrasts

- Synthetic Efficiency : this compound’s synthesis may mirror high-yield routes for dibutyl phosphonates (e.g., 98.1% yield for Compound 1a ), but its functional groups (methylphenyl and amide) likely require additional purification steps compared to simpler esters like DBP.

- Environmental Impact: Unlike DBP, which is flagged for endocrine disruption , this compound’s environmental fate remains unstudied.

- Industrial Utility : While DBP dominates as a plasticizer , this compound’s amide and aryl groups could make it suitable for specialized applications, such as metal chelation or asymmetric catalysis, akin to zirconium nitrate dibutyl phosphate in nuclear processing .

Limitations and Contradictions in Evidence

- The evidence lacks direct data on this compound, necessitating extrapolation from analogs.

- Contradictions exist in solubility and stability: zirconium nitrate dibutyl phosphate forms precipitates , whereas DBP remains stable in polymer matrices . This highlights the need for compound-specific studies.

Biological Activity

Dibutyl methylphenylphosphoramidate (DBMPPA) is an organophosphorus compound with a complex structure comprising a phosphorus atom bonded to two butyl groups, a methyl group, and a phenyl group. Its unique chemical properties have made it a subject of interest in various fields, particularly in biological research for its potential therapeutic applications. This article provides an in-depth examination of the biological activity of DBMPPA, including its mechanisms of action, enzyme interactions, and potential applications.

Chemical Structure and Properties

DBMPPA's structure can be summarized as follows:

- Chemical Formula: CHNOP

- Molecular Weight: 263.27 g/mol

- Functional Groups: Phosphoramidate, butyl groups, phenyl group

The presence of the butyl and phenyl groups contributes to its lipophilicity, which may enhance its biological activity by facilitating membrane permeability.

DBMPPA exhibits biological activity primarily through its interactions with enzymes and receptors in biological systems. Research indicates that it may function as an enzyme inhibitor, affecting various metabolic pathways. The following mechanisms have been identified:

- Enzyme Inhibition: DBMPPA binds to the active sites of specific enzymes, blocking their activity. This inhibition can alter biochemical pathways, leading to therapeutic effects.

- Cellular Signaling Modulation: It may influence cellular signaling pathways by interacting with receptors involved in signal transduction.

Enzyme Interaction Studies

Studies have demonstrated that DBMPPA interacts with several key enzymes:

- Glycogen Synthase Kinase 3 Beta (GSK-3β):

- Other Enzymes:

- Ongoing research is exploring DBMPPA's interactions with additional enzymes and receptors to elucidate its full pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DBMPPA, a comparison with related compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Diethyl methylphenylphosphoramidate | Contains ethyl groups instead of butyl | Generally more volatile than dibutyl derivatives |

| Dimethyl phenylphosphoramidate | Contains two methyl groups | Often used in pharmaceuticals due to lower toxicity |

| Dibutyl phosphate | A simple phosphoric acid ester | Commonly used as a plasticizer; less biologically active |

DBMPPA's unique combination of butyl and phenyl groups enhances its lipophilicity and potential biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.